3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline 3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline
Brand Name: Vulcanchem
CAS No.: 1082895-59-7
VCID: VC8046254
InChI: InChI=1S/C12H11N3S/c1-8-6-15-7-11(14-12(15)16-8)9-3-2-4-10(13)5-9/h2-7H,13H2,1H3
SMILES: CC1=CN2C=C(N=C2S1)C3=CC(=CC=C3)N
Molecular Formula: C12H11N3S
Molecular Weight: 229.3 g/mol

3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline

CAS No.: 1082895-59-7

Cat. No.: VC8046254

Molecular Formula: C12H11N3S

Molecular Weight: 229.3 g/mol

* For research use only. Not for human or veterinary use.

3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline - 1082895-59-7

Specification

CAS No. 1082895-59-7
Molecular Formula C12H11N3S
Molecular Weight 229.3 g/mol
IUPAC Name 3-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline
Standard InChI InChI=1S/C12H11N3S/c1-8-6-15-7-11(14-12(15)16-8)9-3-2-4-10(13)5-9/h2-7H,13H2,1H3
Standard InChI Key YOFIWWDWLPAJBB-UHFFFAOYSA-N
SMILES CC1=CN2C=C(N=C2S1)C3=CC(=CC=C3)N
Canonical SMILES CC1=CN2C=C(N=C2S1)C3=CC(=CC=C3)N

Introduction

3-{2-Methylimidazo[2,1-b]thiazol-6-yl}aniline is a complex organic compound belonging to the class of imidazo[2,1-b]thiazoles. It features an aniline group attached to the imidazo-thiazole ring system, which significantly influences its chemical and biological properties. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.

Synthesis Methods

The synthesis of 3-{2-Methylimidazo[2,1-b]thiazol-6-yl}aniline typically involves the annulation of the imidazole ring to the thiazole ring. A common method includes the reaction of 2-aminothiazoles with halo carbonyl compounds. Industrial production would likely involve scaling up laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques.

Chemical Reactions and Analysis

3-{2-Methylimidazo[2,1-b]thiazol-6-yl}aniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

  • Oxidation: The compound can undergo oxidative metabolism, particularly in the presence of NADPH and glutathione-supplemented human liver microsomes.

  • Reduction: Specific reduction reactions are less documented but could involve the reduction of the imidazo-thiazole ring system.

  • Substitution: The aniline group allows for electrophilic substitution reactions, which can introduce various functional groups.

Reaction TypeReagentsConditions
OxidationNADPH, GlutathioneHuman liver microsomes
ReductionNot specifiedNot specified
SubstitutionHalogens or nitro groupsAcidic or basic conditions

Biological Activity and Research Applications

The biological activity of 3-{2-Methylimidazo[2,1-b]thiazol-6-yl}aniline is attributed to its bioactivation into reactive species through metabolic processes mediated by cytochrome P450 enzymes. This bioactivation leads to the formation of glutathione conjugates, which are critical for detoxification and may also be involved in cellular signaling pathways.

Anticancer Activity

Thiazole-containing compounds have been extensively studied for their anticancer properties. Modifications on the phenyl ring and thiazole moiety can enhance cytotoxicity against cancer cell lines. The anticancer effects are often linked to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various molecular pathways.

Mechanism of Action

The mechanism of action involves the bioactivation of the compound to reactive species, mediated by cytochrome P450 enzymes. This process leads to the formation of glutathione conjugates, which are involved in detoxification and potentially in cellular signaling pathways.

Comparison with Similar Compounds

3-{2-Methylimidazo[2,1-b]thiazol-6-yl}aniline is unique due to its specific structural configuration, which includes an aniline group attached to the imidazo-thiazole ring system. This configuration imparts distinct chemical and biological properties compared to similar compounds like (3-methylimidazo[2,1-b]thiazol-6-yl)methylamine dihydrochloride hydrate and (2-methylimidazo[2,1-b] thiadiazol-6-yl)methanamine hydrochloride.

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